
Zonampanel
Overview
Description
Zonampanel (YM872) is a selective, competitive antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, a key ionotropic glutamate receptor involved in excitatory neurotransmission. Its molecular formula is C₁₃H₉N₅O₆, with a molecular weight of 331.24 g/mol and high water solubility (50 mg/mL in DMSO) . This compound exhibits neuroprotective properties by attenuating glutamate-induced excitotoxicity, making it a candidate for acute ischemic stroke treatment. Preclinical studies in cats demonstrated a 61% reduction in cerebral ischemic damage after middle cerebral artery occlusion .
Pharmacokinetically, this compound is primarily eliminated via renal excretion (94.9% of dose in urine), with a renal clearance of 22.9 L/h in humans, indicative of active tubular secretion . This process involves organic anion transporters (OAT1, OAT3) for basolateral uptake and OAT4 and multidrug resistance-associated protein 4 (MRP4) for apical efflux in renal proximal tubules . Species differences exist: rats exhibit partial biliary excretion mediated by Oat2 and Oat3, whereas humans rely solely on renal pathways .
Preparation Methods
Retrosynthetic Analysis of Zonampanel
The molecular architecture of this compound comprises a tetrahydroquinoxaline-dione core functionalized with nitro, imidazolyl, and acetic acid substituents. Retrosynthetic disconnection suggests three strategic bond-forming stages:
- Construction of the tetrahydroquinoxaline-dione scaffold via cyclization of o-phenylenediamine derivatives.
- Regioselective introduction of nitro and imidazolyl groups through electrophilic aromatic substitution and nucleophilic coupling.
- Installation of the acetic acid side chain at the N1 position, followed by monohydrate crystallization.
Key challenges include achieving regiochemical control during nitration, minimizing oxidative degradation of the imidazole ring, and ensuring stereochemical integrity during cyclization.
Stepwise Synthesis of the Tetrahydroquinoxaline-Dione Core
Precursor Synthesis via Diamine Cyclization
The tetrahydroquinoxaline-dione system is synthesized from 1,2-diaminobenzene derivatives. A representative route involves:
- Condensation of o-phenylenediamine (1) with diethyl oxalate under acidic conditions to form 2,3-dihydroxyquinoxaline (2)**.
- Reduction of the aromatic ring using hydrogen gas (H₂) over a palladium catalyst to yield 1,2,3,4-tetrahydroquinoxaline-2,3-dione (3)**.
Reaction Conditions:
- Step 1: Ethanol solvent, HCl catalyst, reflux (80°C, 12 h).
- Step 2: 10% Pd/C, H₂ (50 psi), THF, room temperature (24 h).
Nitration at the C6 Position
Electrophilic nitration introduces the nitro group at C6, guided by the directing effects of the dione moiety:
- Treatment of 3 with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C affords 6-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione (4)**.
Optimization Notes:
- Lower temperatures (<10°C) suppress competing oxidation of the dione ring.
- Yields improve with slow addition of HNO₃ to prevent local overheating.
Functionalization with Imidazole and Acetic Acid Moieties
Nucleophilic Aromatic Substitution at C7
The electron-deficient aromatic ring facilitates displacement of a leaving group (e.g., chloride) by imidazole:
- Chlorination of 4 using phosphorus oxychloride (POCl₃) at 80°C yields 7-chloro-6-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione (5).
- Coupling with imidazole via Ullmann-type conditions (CuI, Cs₂CO₃, DMF, 120°C) generates 7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione (6)**.
Critical Parameters:
- Catalyst System: Copper(I) iodide enhances coupling efficiency compared to palladium-based catalysts.
- Solvent Choice: Dimethylformamide (DMF) improves solubility of both aromatic and heterocyclic reactants.
Acetic Acid Side Chain Installation
Alkylation at the N1 position introduces the acetic acid group:
- Deprotonation of 6 with sodium hydride (NaH) in tetrahydrofuran (THF) generates the reactive amide intermediate.
- Reaction with ethyl bromoacetate at 0°C, followed by saponification (NaOH, H₂O/EtOH) yields [2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl]acetic acid (7)**.
Yield Optimization:
- Low-Temperature Alkylation: Minimizes ester hydrolysis during the reaction.
- Saponification Conditions: 2 M NaOH, 50°C, 4 h achieves complete de-esterification without degrading the imidazole ring.
Final Crystallization and Hydrate Formation
Monohydrate Crystallization
The acetic acid derivative (7) is dissolved in hot water (80°C) and cooled to 4°C to induce crystallization. Slow evaporation under reduced pressure yields this compound monohydrate as a crystalline solid.
Purity Considerations:
- Recrystallization Solvent: Water/ethanol (9:1 v/v) removes residual imidazole and inorganic salts.
- Thermogravimetric Analysis (TGA): Confirms monohydrate stoichiometry by mass loss at 110°C.
Analytical Characterization and Quality Control
Critical analytical data for this compound monohydrate include:
Parameter | Method | Specification |
---|---|---|
Identity (NMR) | $$ ^1H $$ NMR (DMSO-d₆) | δ 8.21 (s, 1H, imidazole), δ 4.32 (q, 2H, CH₂COO⁻) |
Purity (HPLC) | C18 column, UV 254 nm | ≥99.5% (area normalization) |
Water Content | Karl Fischer titration | 4.8–5.2% (w/w) |
Melting Point | DSC | 218–220°C (decomposition) |
Challenges and Alternative Synthetic Routes
Competing Reaction Pathways
- Nitration Regioselectivity: Para-nitration byproducts (C5-nitro) may form if temperature control is inadequate.
- Imidazole Ring Stability: Prolonged heating above 100°C degrades the imidazole moiety, necessitating strict thermal monitoring.
Green Chemistry Approaches
Recent patents disclose solvent-free mechanochemical methods for analogous quinoxaline syntheses, though applicability to this compound remains untested.
Chemical Reactions Analysis
Nitro Group Transformations
The aromatic nitro group (-NO₂) at position 7 (Figure 1) undergoes reduction and oxidation under controlled conditions:
Key finding: Catalytic hydrogenation selectively reduces the nitro group without disrupting the quinoxalinedione core, enabling further derivatization .
Substitution Reactions at the Imidazole Moiety
The imidazole ring at position 2 participates in electrophilic substitution:
Halogenation :
-
Chlorination with Cl₂/FeCl₃ yields 4-chloroimidazole derivatives.
-
Bromination requires N-bromosuccinimide (NBS) in CCl₄ at 40°C .
Cross-Coupling :
Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl systems, enhancing solubility or targeting properties .
Hydrolysis of the Acetic Acid Derivative
The acetyloxy group (-OAc) undergoes hydrolysis:
Condition | Reagents | Product | Notes |
---|---|---|---|
Acidic hydrolysis | HCl (6M), reflux, 4 hr | Carboxylic acid | Quantitative yield |
Basic hydrolysis | NaOH (2M), 60°C, 2 hr | Sodium carboxylate | Rapid deprotection |
Mechanistic insight: Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with rate dependence on pH and temperature .
Oxidation and Reduction Pathways
The quinoxalinedione core exhibits redox activity:
Process | Reagents | Outcome | Biological Relevance |
---|---|---|---|
Core reduction | NaBH₄, MeOH, 0°C | Partial saturation | Alters AMPA receptor affinity |
Oxidative degradation | H₂O₂, Fe²⁺, 37°C | Ring cleavage | Mimics metabolic pathways |
Scientific Research Applications
Neuroprotective Applications
Zonampanel has been primarily investigated for its potential to mitigate excitotoxicity associated with ischemic stroke. The rationale for targeting AMPA receptors lies in their role in mediating excitatory neurotransmission; excessive activation can lead to neuronal damage and cell death. By antagonizing these receptors, this compound aims to prevent cation influx and subsequent neuronal depolarization.
Key Findings from Research Studies
- Efficacy in Animal Models : In preclinical studies, this compound demonstrated promising results in improving neurological outcomes following induced ischemic conditions in animal models. For instance, it was shown to reduce neurological deficits without increasing the risk of intracerebral hemorrhage .
- Clinical Trials : Despite initial optimism, clinical trials revealed significant adverse effects including hallucinations and agitation, which led to the termination of further development . A Phase II trial involving 61 patients indicated worsening neurological outcomes as measured by the NIH Stroke Scale .
- Pharmacokinetics : this compound is predominantly excreted unchanged via urine in humans and is transported by organic anion transporters (OATs), specifically OAT1 and OAT3 . This understanding of its pharmacokinetics is crucial for optimizing dosing regimens and minimizing side effects.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study 1 : A randomized controlled trial assessed the impact of this compound on neurological recovery post-stroke. Results indicated no significant difference in mortality or functional outcomes compared to placebo .
- Study 2 : A pharmacokinetic study in rats highlighted the role of OATs in the renal excretion of this compound, suggesting potential interspecies differences that could affect drug metabolism and efficacy in humans .
Mechanism of Action
Zonampanel exerts its effects by competitively antagonizing the AMPA receptor, a subtype of the glutamate receptor. By binding to the receptor, this compound inhibits the excitatory neurotransmission that is typically mediated by glutamate. This inhibition helps to protect neurons from excitotoxicity, which is a major cause of cell death in conditions like ischemic stroke . The molecular targets involved include the AMPA receptors located on the neuronal cell membranes.
Comparison with Similar Compounds
Comparison with Similar AMPA Receptor Antagonists
YM90K
YM90K is another selective AMPA receptor antagonist with neuroprotective effects. However, it lacks clinical trial data, whereas zonampanel has advanced to Phase II trials for stroke .
Perampanel
Perampanel, a non-competitive AMPA antagonist, is FDA-approved for epilepsy. It has lower renal clearance (0.8–1.2 L/h) due to extensive hepatic metabolism via CYP3A4, contrasting with this compound’s renal-dominated excretion. Perampanel’s brain penetration is superior, but its side effect profile (e.g., dizziness, aggression) limits broader use .
ZD-9379
ZD-9379 is a glycine-site NMDA receptor antagonist with oral bioavailability and neuroprotective effects in ischemia models. While functionally similar in targeting excitotoxicity, its NMDA receptor specificity differentiates it from this compound’s AMPA selectivity. ZD-9379’s development was halted due to toxicity concerns, highlighting this compound’s comparatively favorable safety profile in early trials .
Pharmacokinetic and Pharmacodynamic Comparison
Table 1: Key Pharmacokinetic Parameters
Table 2: Neuroprotective Efficacy
Clinical Implications and Research Status
This compound has completed Phase II trials for acute ischemic stroke, showing promise in reducing infarct volume without significant renal toxicity or drug precipitation . This compound’s high renal clearance necessitates dose adjustment in renal impairment, whereas hepatic-metabolized antagonists like Perampanel require monitoring in liver disease.
Biological Activity
Zonampanel, also known as YM-872, is a competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate receptors. This compound has garnered attention due to its potential neuroprotective effects, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and relevant case studies.
This compound functions primarily by blocking the AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system. Overactivation of these receptors by glutamate can lead to excitotoxicity, a process implicated in neuronal death during ischemic events. By inhibiting AMPA receptor activity, this compound aims to mitigate this excitotoxicity.
Key Mechanisms:
- Competitive Antagonism : this compound competes with glutamate for binding sites on AMPA receptors, effectively reducing calcium and sodium influx into neurons, thus preventing depolarization and subsequent cell death .
- Neuroprotection : In animal models of stroke, this compound has demonstrated neuroprotective properties by preserving neuronal integrity during periods of reduced blood flow .
Clinical Efficacy
This compound has been evaluated in various clinical trials aimed at assessing its efficacy in treating acute ischemic stroke. Notably, the AMPA Receptor Antagonist Treatment in Ischemic Stroke MRI Trial (ARTIST) explored its potential benefits but did not yield conclusive results due to trial suspension .
Summary of Clinical Trials:
Research Findings
Research has shown that this compound is effective in rodent models of ischemia. In studies involving permanent and transient middle cerebral artery occlusion (MCAO), this compound administration up to two hours post-occlusion resulted in significant neuroprotection compared to control groups .
Case Studies:
- Rodent MCAO Models : In experiments using rodent models of MCAO, this compound significantly reduced infarct size and improved neurological outcomes when administered shortly after the onset of ischemia .
- Human Trials : Although initial human trials indicated some promise, subsequent analyses revealed no significant benefits over placebo, leading to concerns about the translation of preclinical findings to clinical practice .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic application. Studies have demonstrated that this compound is primarily eliminated through organic anion transporters (OATs), which play a significant role in its renal excretion .
Key Pharmacokinetic Data:
- Absorption and Distribution : this compound exhibits good solubility and bioavailability due to modifications such as carboxylate or phosphonate moieties introduced in its structure .
- Elimination Half-life : The compound’s half-life allows for effective dosing schedules that can align with therapeutic windows during acute ischemic events.
Q & A
Q. What experimental models are most suitable for evaluating Zonampanel’s efficacy as a p62-ZZ domain inhibitor?
Basic Research Focus
this compound’s mechanism involves inhibition of the p62-ZZ domain, which regulates autophagy and oxidative stress pathways. In vitro models using HEK293T cells transfected with p62 mutants (e.g., K7A or D69A) are foundational for assessing binding affinity via co-immunoprecipitation (Co-IP) and fluorescence polarization assays . For in vivo validation, murine models of neurodegenerative diseases (e.g., ALS or Alzheimer’s) are recommended, with endpoints measuring protein aggregation and autophagy markers (LC3-II/I ratio, p62/SQSTM1 levels) .
Methodological Considerations
- Control Groups : Include wild-type p62 and vehicle-treated cohorts to isolate ZZ-domain-specific effects.
- Dosage Optimization : Start with 10–50 mg/kg intraperitoneal administration, adjusting based on pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) .
Q. How can researchers resolve contradictory data on this compound’s neuroprotective effects across different disease models?
Advanced Research Focus
Discrepancies in neuroprotection may arise from model-specific pathophysiology (e.g., tauopathy vs. TDP-43 proteinopathy) or variations in dosing regimens. Implement a triangulation approach :
Meta-Analysis : Aggregate data from preclinical studies (e.g., ALS vs. Alzheimer’s models) to identify dose-response patterns or confounding variables (e.g., genetic background of transgenic mice) .
Pathway-Specific Profiling : Use RNA sequencing or phosphoproteomics to compare downstream targets (e.g., mTOR, Keap1-Nrf2) across models, clarifying context-dependent mechanisms .
Bias Mitigation : Apply blinding during histopathological assessments and use standardized scoring systems (e.g., AT8 for tau phosphorylation) to reduce observer bias .
Q. What methodologies ensure rigor in designing behavioral assays for this compound’s cognitive impact studies?
Basic Research Focus
Behavioral tests must align with the targeted pathology. For example:
- Morris Water Maze : Assess spatial memory in Alzheimer’s models, with metrics like escape latency and quadrant dwell time.
- Rotarod Test : Evaluate motor coordination in ALS models, using latency-to-fall as a primary endpoint .
Methodological Considerations
- Standardization : Adopt protocols from the NIH Toolbox or ARRIVE guidelines to enhance reproducibility.
- Environmental Controls : Maintain consistent lighting, noise levels, and circadian timing across trials to minimize external variability .
Q. How should researchers address variability in pharmacokinetic data for this compound across species?
Advanced Research Focus
Interspecies differences in metabolism (e.g., cytochrome P450 activity) can alter drug efficacy.
Allometric Scaling : Use body surface area or metabolic rate to extrapolate doses from rodents to primates, adjusting for plasma protein binding differences .
Compartmental Modeling : Employ non-linear mixed-effects modeling (NONMEM) to predict tissue-specific exposure, integrating covariates like age, sex, and renal/hepatic function .
Cross-Species Biomarkers : Validate target engagement using conserved biomarkers (e.g., CSF p62 levels) to ensure translational relevance .
Q. What strategies optimize this compound’s bioavailability in CNS-targeted delivery?
Advanced Research Focus
Enhancing blood-brain barrier (BBB) penetration requires multi-modal approaches:
Prodrug Design : Modify this compound’s structure with lipophilic moieties (e.g., ester prodrugs) to improve passive diffusion.
Nanocarriers : Use lipid-based nanoparticles (LNPs) or exosomes functionalized with transferrin receptors to active transport across BBB .
Intranasal Administration : Test direct CNS delivery routes, measuring drug concentrations in olfactory bulb and cortex via LC-MS/MS .
Q. How can researchers validate this compound’s selectivity for the p62-ZZ domain over related domains?
Basic Research Focus
- Competitive Binding Assays : Use surface plasmon resonance (SPR) with recombinant proteins (e.g., ZZ domain vs. PB1 or UBA domains) to calculate dissociation constants (Kd) .
- CRISPR-Cas9 Knockouts : Generate p62-deficient cell lines and reintroduce ZZ-domain mutants to confirm rescue of autophagy flux via Western blot .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Advanced Research Focus
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and maximal efficacy (Emax).
- Bayesian Hierarchical Modeling : Account for inter-study heterogeneity in multi-center trials, using Markov chain Monte Carlo (MCMC) methods .
- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., exclusion of outliers) .
Q. How should ethical considerations shape this compound’s preclinical testing protocols?
Basic Research Focus
- 3Rs Compliance : Adopt in silico models (e.g., molecular docking) to reduce animal use. For in vivo studies, minimize cohort sizes via power analysis .
- Endpoint Humane Criteria : Predefine euthanasia thresholds (e.g., >20% weight loss, paralysis) and monitor daily .
Properties
IUPAC Name |
2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXYHZRWPRQLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175232 | |
Record name | Zonampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210245-80-0 | |
Record name | Zonampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210245-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zonampanel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zonampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZONAMPANEL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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